7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Overview
Description
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thiazine ring
Preparation Methods
The synthesis of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the bromination of 1H-pyrido[2,3-b][1,4]thiazin-2-one using bromine or a brominating agent. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require heating to facilitate the reaction .
Chemical Reactions Analysis
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play a crucial role in its binding to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can be compared with other similar compounds, such as:
7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2-one: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
7-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2-one: The presence of a chlorine atom can lead to different chemical and biological properties compared to the bromine analog.
1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one:
Properties
IUPAC Name |
7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDHDKETKOVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438622-20-9 | |
Record name | 7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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